molecular formula C32H40BrN5O5 B1667881 Bromocriptine CAS No. 25614-03-3

Bromocriptine

Cat. No. B1667881
CAS RN: 25614-03-3
M. Wt: 654.6 g/mol
InChI Key: OZVBMTJYIDMWIL-AYFBDAFISA-N
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Description

Bromocriptine is an ergoline derivative and dopamine agonist that is used in the treatment of pituitary tumors, Parkinson’s disease, hyperprolactinemia, neuroleptic malignant syndrome, and, as an adjunct, type 2 diabetes . It belongs to the group of medicines known as ergot alkaloids and blocks the release of a hormone called prolactin from the pituitary gland . Prolactin affects the menstrual cycle and milk production .


Molecular Structure Analysis

Bromocriptine has an indole ring, which is the fluorophore, and it also contains a tertiary amine on the piperidine moiety . Its molecular formula is C32H40BrN5O5 .


Chemical Reactions Analysis

Bromocriptine has been quantitatively determined using a sensitive, precise, quick, and affordable spectrofluorimetric method . The bromocriptine fluorescence intensity has been greatly enhanced by about 15 fold by employing a micellar system .

Safety and Hazards

Bromocriptine should be handled with care to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . It is also advised to avoid ingestion and inhalation, prolonged or repeated exposure, and ensure adequate ventilation . In case of accidental release, personal protective equipment should be used, and personnel should be evacuated to safe areas .

Mechanism of Action

Target of Action

Bromocriptine is a dopamine D2 receptor agonist . It primarily targets the dopamine receptors in the brain, particularly in the basal ganglia , hypothalamus , and midbrain . These receptors play a crucial role in regulating various physiological functions, including prolactin secretion, motor control, and certain aspects of behavior .

Mode of Action

Bromocriptine interacts with its targets by activating postsynaptic dopamine receptors in the tuberoinfundibular and nigrostriatal pathways . In the tuberoinfundibular pathway, this activation leads to the inhibition of pituitary prolactin secretion , which can be beneficial in treating conditions associated with hyperprolactinemia . In the nigrostriatal pathway, bromocriptine enhances coordinated motor control , which is particularly useful in managing Parkinsonian Syndrome .

Biochemical Pathways

Bromocriptine’s action on the dopamine receptors affects several biochemical pathways. It is believed to augment low hypothalamic dopamine levels and inhibit excessive sympathetic tone within the central nervous system (CNS), resulting in a reduction in postmeal plasma glucose levels due to enhanced suppression of hepatic glucose production . Bromocriptine also reduces fasting and postmeal plasma free fatty acid (FFA) and triglyceride levels .

Result of Action

The molecular and cellular effects of bromocriptine’s action are diverse. It has been shown to reduce the expression of Ki67 protein in the endometrium of women with adenomyosis, indicating a potential anti-proliferative effect . Bromocriptine also significantly inhibits the proliferative and migrative abilities of endometrial stromal cells derived from women with adenomyosis . In the context of type 2 diabetes, bromocriptine reduces the mRNA expression of the damage-associated molecular pattern (DAMP)-activated pro-inflammatory pathway initiators TLR2 and TLR4 .

Action Environment

Environmental factors can influence the action, efficacy, and stability of bromocriptine. For instance, long-term treatment with bromocriptine has minimal or no harmful effects on renal, hepatic, cardiac, or hematologic functions . Moreover, bromocriptine treatment has been shown to reduce blood glucose and body mass index (BMI), which are major cardiovascular risk factors in type 2 diabetes mellitus patients . .

properties

IUPAC Name

(6aR,9R)-5-bromo-N-[(1S,2S,4R,7S)-2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H40BrN5O5/c1-16(2)12-24-29(40)37-11-7-10-25(37)32(42)38(24)30(41)31(43-32,17(3)4)35-28(39)18-13-20-19-8-6-9-22-26(19)21(27(33)34-22)14-23(20)36(5)15-18/h6,8-9,13,16-18,23-25,34,42H,7,10-12,14-15H2,1-5H3,(H,35,39)/t18-,23-,24+,25+,31-,32+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZVBMTJYIDMWIL-AYFBDAFISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CN(C5CC6=C(NC7=CC=CC(=C67)C5=C4)Br)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C(C)C)NC(=O)[C@H]4CN([C@@H]5CC6=C(NC7=CC=CC(=C67)C5=C4)Br)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H40BrN5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

22260-51-1 (mesylate (salt))
Record name Bromocriptine [USAN:INN:BAN]
Source ChemIDplus
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DSSTOX Substance ID

DTXSID1022687
Record name Bromocriptine
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Molecular Weight

654.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Bromocriptine
Source Human Metabolome Database (HMDB)
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Solubility

8.58e-02 g/L
Record name Bromocriptine
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Mechanism of Action

The dopamine D2 receptor is a 7-transmembrane G-protein coupled receptor associated with Gi proteins. In lactotrophs, stimulation of dopamine D2 receptor causes inhibition of adenylyl cyclase, which decreases intracellular cAMP concentrations and blocks IP3-dependent release of Ca2+ from intracellular stores. Decreases in intracellular calcium levels may also be brought about via inhibition of calcium influx through voltage-gated calcium channels, rather than via inhibition of adenylyl cyclase. Additionally, receptor activation blocks phosphorylation of p42/p44 MAPK and decreases MAPK/ERK kinase phosphorylation. Inhibition of MAPK appears to be mediated by c-Raf and B-Raf-dependent inhibition of MAPK/ERK kinase. Dopamine-stimulated growth hormone release from the pituitary gland is mediated by a decrease in intracellular calcium influx through voltage-gated calcium channels rather than via adenylyl cyclase inhibition. Stimulation of dopamine D2 receptors in the nigrostriatal pathway leads to improvements in coordinated muscle activity in those with movement disorders.
Record name Bromocriptine
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Product Name

Bromocriptine

CAS RN

25614-03-3
Record name (+)-Bromocriptine
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Record name Bromocriptine [USAN:INN:BAN]
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Record name Bromocriptine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01200
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Record name Bromocriptine
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Record name Bromocriptine
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Record name BROMOCRIPTINE
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Record name Bromocriptine
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

215-218
Record name Bromocriptine
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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